molecular formula C18H21ClN2O B13553239 2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride

2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride

Cat. No.: B13553239
M. Wt: 316.8 g/mol
InChI Key: KTCOGZLGNUHDNP-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride is a chemical compound with the molecular formula C18H20N2O·HCl It is known for its unique structure, which includes a piperazine ring and two phenyl groups attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride typically involves the reaction of 2,2-diphenylacetyl chloride with piperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may include additional steps such as distillation and crystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The piperazine ring is known to interact with neurotransmitter receptors, potentially affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride
  • 2-Phenyl-1-(piperidin-1-yl)ethanone
  • 2,2-Diphenyl-1-piperazin-1-yl-ethanone trifluoroacetate

Uniqueness

2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride is unique due to its specific structural features, including the presence of two phenyl groups and a piperazine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

2,2-diphenyl-1-piperazin-1-ylethanone;hydrochloride

InChI

InChI=1S/C18H20N2O.ClH/c21-18(20-13-11-19-12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17,19H,11-14H2;1H

InChI Key

KTCOGZLGNUHDNP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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